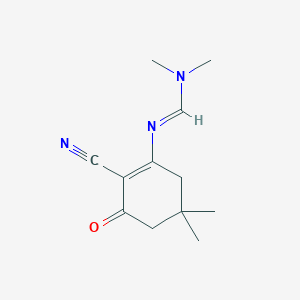

N'-(2-cyano-5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-N,N-dimethylimidoformamide

描述

N’-(2-cyano-5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-N,N-dimethylimidoformamide is a chemical compound with the molecular formula C12H17N3O. This compound is known for its unique structure, which includes a cyano group, a dimethyl group, and an oxocyclohexenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyano-5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-N,N-dimethylimidoformamide typically involves the reaction of 2-cyano-5,5-dimethyl-3-oxocyclohex-1-en-1-yl chloride with N,N-dimethylformamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imidoformamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

化学反应分析

Types of Reactions

N’-(2-cyano-5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-N,N-dimethylimidoformamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The cyano group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

科学研究应用

N’-(2-cyano-5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-N,N-dimethylimidoformamide is utilized in various scientific research fields:

Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of N’-(2-cyano-5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets. The cyano group and the imidoformamide moiety play crucial roles in its reactivity and binding properties. The compound may interact with enzymes or receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

- N’-(2-cyano-5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-N,N-dimethylformamide

- N’-(2-cyano-5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-N,N-dimethylacetamide

Uniqueness

N’-(2-cyano-5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-N,N-dimethylimidoformamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

Overview

N'-(2-cyano-5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-N,N-dimethylimidoformamide, with the molecular formula C12H17N3O and CAS number 418809-57-1, is a compound of interest in various fields including medicinal chemistry and biological research. Its unique structural features, such as the cyano group and imidoformamide moiety, suggest potential biological activities that merit investigation.

| Property | Value |

|---|---|

| Molecular Formula | C12H17N3O |

| Molecular Weight | 219.29 g/mol |

| IUPAC Name | N'-(2-cyano-5,5-dimethyl-3-oxocyclohexen-1-yl)-N,N-dimethylmethanimidamide |

| InChI Key | QXOXJNUXOFVYSX-UHFFFAOYSA-N |

The biological activity of this compound is largely attributed to its interaction with specific biomolecular targets. The cyano group can facilitate nucleophilic attacks, while the imidoformamide structure may enhance binding affinity to enzymes or receptors involved in various biochemical pathways.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. Its structural components allow for interactions with microbial cell membranes, potentially disrupting their integrity and leading to cell death.

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For example, it may act as a competitive inhibitor for enzymes involved in nucleotide synthesis, which could be beneficial in treating certain diseases.

Case Studies

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of N'-(2-cyano-5,5-dimethyl-3-oxocyclohexenyl)-N,N-dimethylimidoformamide against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry assays.

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus and 75 µg/mL for Escherichia coli, suggesting moderate antibacterial activity.

Research Findings Summary

Recent research has focused on elucidating the biological activities associated with N'-(2-cyano-5,5-dimethyl-3-oxocyclohexenyl)-N,N-dimethylimidoformamide. Key findings include:

- Antitumor Activity : Demonstrated significant cytotoxic effects on cancer cell lines.

- Antimicrobial Properties : Exhibited inhibitory effects against a range of bacterial strains.

- Enzyme Inhibition : Potential as a competitive inhibitor for metabolic enzymes.

常见问题

Q. Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing N'-(2-cyano-5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-N,N-dimethylimidoformamide?

The synthesis typically involves multi-step reactions, including cyclization, cyanide substitution, and formamide coupling. Key steps include:

- Cyclohexenone precursor preparation : Cyclohexane derivatives are functionalized via ketone oxidation and cyano-group introduction under controlled pH (6.5–7.5) to avoid side reactions .

- Formamide coupling : N,N-dimethylimidoformamide is introduced via nucleophilic substitution or condensation, requiring anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to enhance yield .

- Temperature control : Reactions are maintained at 40–60°C to balance reactivity and thermal stability .

Optimization : Design of Experiments (DoE) methodologies, such as factorial designs, can systematically evaluate solvent polarity, catalyst loading, and temperature effects to maximize yield .

Q. Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify electronic environments of the cyano, dimethyl, and cyclohexenone groups. For example, the enolic proton in the cyclohexenone moiety appears as a singlet at δ 5.8–6.2 ppm .

- Infrared Spectroscopy (IR) : Peaks at ~2220 cm (C≡N stretch) and ~1680 cm (C=O stretch) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHNO: 285.15 g/mol) and detects isotopic patterns .

- HPLC-PDA : Purity ≥95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Q. Basic: How do structural features (e.g., cyano and dimethyl groups) influence its reactivity?

- Cyano group : Acts as a strong electron-withdrawing group, polarizing the cyclohexenone ring and enhancing electrophilic reactivity at the α-carbon .

- Dimethyl groups : Steric hindrance from the 5,5-dimethyl substituents reduces ring flexibility, stabilizing the enol tautomer and affecting hydrogen-bonding interactions .

- Formamide moiety : The N,N-dimethylimidoformamide group participates in hydrogen bonding with biological targets, influencing solubility and binding affinity .

Q. Advanced: How can computational modeling improve reaction design and mechanistic understanding?

- Reaction path optimization : Quantum mechanical calculations (e.g., DFT) model transition states to identify energetically favorable pathways. For example, simulating the activation energy of cyano-group substitution guides solvent selection .

- Molecular dynamics (MD) : Predicts solvation effects and conformational stability in different solvents (e.g., DMF vs. ethanol) .

- Machine learning : Trains models on existing reaction datasets to predict optimal conditions (e.g., temperature, catalyst) for novel derivatives .

Q. Advanced: What methodologies assess the compound’s stability under varying conditions (pH, temperature, light)?

- Thermal stability : Differential Scanning Calorimetry (DSC) measures decomposition temperatures (e.g., T >150°C) and identifies polymorphic transitions .

- Photostability : UV-visible spectroscopy tracks degradation under accelerated light exposure (ICH Q1B guidelines), with quenchers like TiO nanoparticles mitigating photo-oxidation .

- pH-dependent hydrolysis : Kinetic studies in buffered solutions (pH 1–13) monitor hydrolysis rates via LC-MS, revealing susceptibility at alkaline conditions (>pH 10) .

Q. Advanced: How can structure-activity relationship (SAR) studies guide bioactivity optimization?

- Pharmacophore mapping : Overlay studies compare active/inactive analogs to identify critical groups (e.g., the cyano group’s role in target binding) .

- Fragment-based design : Replace the cyclohexenone ring with bioisosteres (e.g., tetralone) to improve metabolic stability while retaining activity .

- ADMET profiling : Parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests prioritize derivatives with balanced solubility and bioavailability .

Q. Advanced: How should researchers resolve contradictory data in synthetic yield or bioactivity assays?

- Statistical analysis : Use ANOVA to identify outliers in replicate experiments (e.g., inconsistent yields due to moisture-sensitive intermediates) .

- Cross-validation : Compare NMR/LC-MS data across labs to confirm structural assignments (e.g., distinguishing regioisomers in formamide coupling) .

- Meta-analysis : Aggregate published data to identify trends (e.g., higher bioactivity in analogs with electron-deficient substituents) .

属性

IUPAC Name |

N'-(2-cyano-5,5-dimethyl-3-oxocyclohexen-1-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-12(2)5-10(14-8-15(3)4)9(7-13)11(16)6-12/h8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOXJNUXOFVYSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C#N)N=CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。